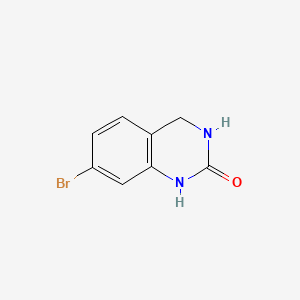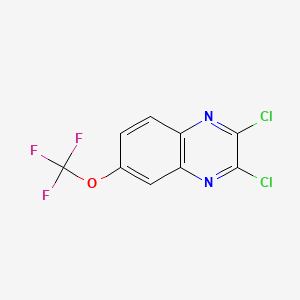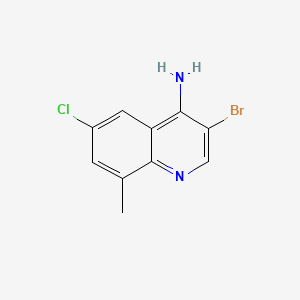
3-((Phenylsulfonyl)methylene)oxetane
Übersicht
Beschreibung
3-((Phenylsulfonyl)methylene)oxetane is a chemical compound with the molecular formula C10H10O3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-((Phenylsulfonyl)methylene)oxetane involves the reaction of 3-Oxetanone and Methyl phenyl sulfone .Molecular Structure Analysis
The molecular weight of 3-((Phenylsulfonyl)methylene)oxetane is 210.25 . The structure of this compound includes an oxetane ring, which has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .Physical And Chemical Properties Analysis
The boiling point of 3-((Phenylsulfonyl)methylene)oxetane is predicted to be 412.0±45.0 °C, and its melting point is 51-53 °C . The predicted density is 1.412±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Reactivity and Applications in Organic Synthesis
Singlet−Triplet Energy Gap in Methylene Derivatives : A critical review of experimental and theoretical determinations of the geometry and singlet−triplet energy gap in methylene and its derivatives has provided insight into the unique reactivities of such compounds. Misinterpretations of data and inadequate theoretical treatments have been corrected, aligning experimental and theoretical values more closely and underscoring the nuanced reactivity of methylene derivatives in organic synthesis (Shavitt, 1985).
Oxyfunctionalization of Adjacent Methylene Groups : The development of efficient methods for the transformation of cyclopropane derivatives, including the oxidation of methylene groups activated by an adjacent cyclopropane, has been reviewed. This approach towards carbonylcyclopropanes simplifies synthetic routes and adheres to principles of atom economy, showcasing a promising method for the synthesis of complex organic compounds (Sedenkova et al., 2018).
Advanced Oxidation Processes
- Persulfate-Based Advanced Oxidation : The viability of persulfate-based advanced oxidation processes (AOPs) as alternatives to traditional hydrogen peroxide-based processes for water treatment has been critically assessed. This review examines activation mechanisms and the formation of oxidizing species, offering a comparative analysis that may inspire the use of such AOPs in environmental and synthetic applications (Lee, von Gunten, & Kim, 2020).
Dental and Medical Applications
- Dental Adhesives : The development of dental adhesives has seen the introduction of novel radical polymerization initiators and adhesive monomers. Research into these materials has led to enhancements in adhesion effectiveness and durability, showcasing the role of chemistry in improving dental treatment outcomes (Ikemura & Endo, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzenesulfonylmethylidene)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCTLRZIXTLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


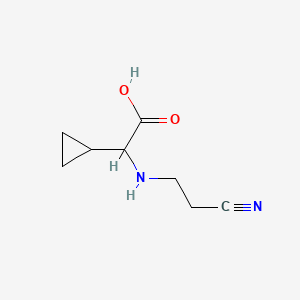
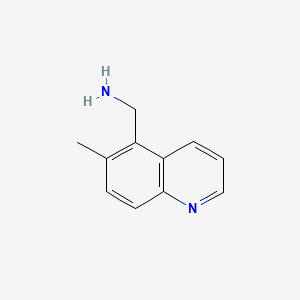
![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)



